5-Amino-2-methoxy-4-picoline (CAS 6635-91-2), also designated as 6-methoxy-4-methylpyridin-3-amine, is a highly functionalized aminopyridine building block critical for the synthesis of advanced therapeutics, including Inhibitor of Apoptosis Protein (IAP) antagonists and epigenetic modulators [1]. Featuring a primary amine for directed coupling, a methoxy group for pKa modulation, and a methyl group for conformational restriction, this compound provides a precise stereoelectronic profile. Its procurement is prioritized in medicinal chemistry campaigns and API scale-up where specific vector geometries and modulated basicity are required to optimize target affinity, intermediate processability, and final pharmacokinetic properties [2].
Substituting 5-Amino-2-methoxy-4-picoline with simpler analogs, such as 5-amino-2-methoxypyridine or 3-amino-4-picoline, fundamentally compromises the spatial and electronic integrity of the resulting APIs. The absence of the 4-methyl group removes the steric bulk necessary to lock adjacent amide or urea linkages into their active conformations, leading to a drastic loss in target binding affinity for constrained pockets like IAP BIR domains [1]. Conversely, replacing the 2-methoxy group with an ethoxy group or a hydrogen atom alters the pyridine ring's pKa and hydrogen-bond acceptor capacity, which increases off-target liabilities (such as hERG binding due to higher basicity) and reduces overall aqueous solubility during process scale-up.
In the synthesis of IAP antagonists and ATAD2 ligands, the 5-amino group undergoes critical amidation or Buchwald-Hartwig coupling. The 4-methyl group in 5-Amino-2-methoxy-4-picoline introduces targeted steric hindrance that restricts the rotation of the resulting N-acyl or N-aryl bond [1]. While this requires optimized coupling conditions (e.g., using HATU/DIPEA to achieve >80% yields), the conformational lock it provides is essential for biological activity. Compared to the unmethylated baseline (5-amino-2-methoxypyridine), the 4-methyl derivative forces the attached pharmacophore into a bioactive geometry, translating to significantly higher target binding affinity for the final API.
| Evidence Dimension | Coupling efficiency and conformational control |
| Target Compound Data | Requires high-efficiency coupling reagents (e.g., HATU) to overcome ortho-methyl steric hindrance, yielding >80% amidation. |
| Comparator Or Baseline | 5-Amino-2-methoxypyridine (couples more easily but fails to restrict N-bond rotation). |
| Quantified Difference | Provides essential rotational restriction, enabling optimal fit in constrained target pockets. |
| Conditions | Standard peptide coupling (HATU/DIPEA) or Pd-catalyzed cross-coupling conditions. |
Procuring the 4-methylated building block is non-negotiable for synthesizing conformationally restricted inhibitors where target pocket geometry is highly constrained.
The basicity of the pyridine nitrogen is a critical parameter in drug design, influencing both solubility and off-target toxicity. 5-Amino-2-methoxy-4-picoline utilizes the 2-methoxy substituent to significantly reduce the electron density at the pyridine nitrogen through inductive withdrawal, resulting in an optimized predicted pKa of approximately 5.0 . In contrast, the unmethoxylated comparator, 3-amino-4-picoline, exhibits a significantly higher pKa (>6.0), leading to increased protonation at physiological pH. This higher basicity can hinder membrane permeability and increase the risk of off-target hERG channel binding.
| Evidence Dimension | Pyridine nitrogen pKa |
| Target Compound Data | Predicted pKa ~ 5.0 (optimized for physiological pH balance). |
| Comparator Or Baseline | 3-Amino-4-picoline (pKa > 6.0). |
| Quantified Difference | Reduction of ~1.0 pKa unit, decreasing physiological protonation. |
| Conditions | Aqueous environment, physiological pH (7.4). |
Selecting the 2-methoxy derivative is crucial for formulators aiming to optimize the lipophilicity-pKa balance to ensure high membrane permeability and low off-target binding.
Maintaining an optimal lipophilicity is essential for both the processability of the intermediate and the bioavailability of the final drug. 5-Amino-2-methoxy-4-picoline presents an XlogP of 0.8, striking an ideal balance between aqueous solubility and organic solubility for biphasic reaction workups [1]. When compared to heavier alkoxy analogs, such as 2-ethoxy-4-methylpyridin-3-amine, the methoxy group prevents excessive lipophilicity. This lower lipophilicity ensures better dissolution profiles in polar solvents during synthesis and prevents the final API from suffering from poor aqueous solubility, a common bottleneck in late-stage development.
| Evidence Dimension | Calculated Lipophilicity (XlogP) |
| Target Compound Data | XlogP = 0.8 |
| Comparator Or Baseline | 2-Ethoxy-4-methylpyridin-3-amine (Estimated XlogP > 1.2) |
| Quantified Difference | 0.4 to 0.5 unit reduction in logP. |
| Conditions | Standard computational lipophilicity models. |
Procurement of the methoxy variant over larger alkoxy analogs ensures superior handling in polar reaction media and mitigates downstream solubility bottlenecks.
Used as a core building block in the development of peptidomimetic and small-molecule Inhibitor of Apoptosis Protein (IAP) antagonists, where the 4-methyl group provides the necessary conformational lock for high-affinity BIR domain binding [1].
Procured for synthesizing selective epigenetic modulators, where the 2-methoxy group acts as a critical hydrogen-bond acceptor and pKa modulator to ensure selectivity over other bromodomains like BRD4[2].
Utilized as an intermediate in assembling pyrazole-based or similar heterocyclic CRAC channel inhibitors, benefiting from its balanced XlogP (0.8) for optimal formulation solubility and processability[3].
Irritant